molecular formula C15H13N5O B5821254 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No. B5821254
M. Wt: 279.30 g/mol
InChI Key: UKVCTKSSGZKEIS-UHFFFAOYSA-N
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Description

“2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” is a compound that contains a tetrazole moiety . Tetrazoles are synthetic organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They are known for their diverse biological applications, predominantly in the area of material and medicinal chemistry .


Synthesis Analysis

The synthesis of tetrazole derivatives can be achieved using various approaches . For instance, one method involves the use of triethyl orthoformate and sodium azide . Another approach involves the use of alcohols and aldehydes . In a specific example, a compound similar to “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” was synthesized from sodium azide and triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR spectroscopy can provide information about the hydrogen and carbon atoms in the molecule .


Chemical Reactions Analysis

Tetrazoles, such as “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide”, are known for their broad range of chemical and biological properties . They can undergo various chemical reactions due to their electron-donating and electron-withdrawing properties .


Physical And Chemical Properties Analysis

Tetrazoles are generally white or colorless solids that are highly soluble in water and other polar solvents . They can show both acidic and basic properties . The specific physical and chemical properties of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” would need to be determined experimentally.

Scientific Research Applications

Medicinal Chemistry

Tetrazoles, such as 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide, have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti­nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities .

Material Chemistry

Tetrazoles are currently of interest in the field of material chemistry due to their diverse applications. The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions .

Bioisosteres of Carboxylic Acids

Tetrazoles act as nonclassical bioisosteres of carboxylic acids due to their near pKa values. This allows medicine molecules to penetrate more easily through cell membranes .

Synthesis of Derivatives

Various synthetic approaches to tetrazole derivatives have been highlighted, including the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, and isocyanides .

Agonistic Activities against GPR35

A new series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have been synthesized and characterized for their agonistic activities against GPR35 using a dynamic mass redistribution (DMR) assay .

Eco-friendly Synthesis

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, nontoxic, easy extractions, easy setup, low cost, etc. with good to excellent yields .

Molecular Docking

Tetrazoles are used in molecular docking, a method widely used in computational molecular biology to predict the orientation of one molecule to a second when bound to each other to form a stable complex .

Photography and Growth Hormones

Tetrazoles have applications in photography, as growth hormones, and as a platform for virtual screening .

Mechanism of Action

Target of Action

The primary targets of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide are caspase 3 , NF-KAPPA-B , and P53 protein . These proteins play crucial roles in cellular processes such as apoptosis (programmed cell death), immune response, and cell cycle regulation, respectively.

Mode of Action

2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide interacts with its targets through molecular docking , a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex . The compound exhibits a potent interaction with its targets, as indicated by the binding energies of -11.8 kJ/mol and -10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .

Pharmacokinetics

Its logp value of -005 suggests that it has balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution in the body

Result of Action

The molecular and cellular effects of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide’s action are likely related to its interaction with its targets. By interacting with caspase 3, NF-KAPPA-B, and P53 protein, the compound could potentially influence apoptosis, immune response, and cell cycle regulation . .

Future Directions

Future research could focus on further exploring the biological activities of “2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide” and similar compounds. This could include investigating their potential as therapeutic agents against various diseases . Additionally, further studies could be conducted to optimize the synthesis of these compounds and to explore their potential applications in other areas of chemistry .

properties

IUPAC Name

2-phenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5O/c21-15(10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVCTKSSGZKEIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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